Physicochemical Properties and Structural Characterization
Physicochemical Properties and Structural Characterization
An In-depth Technical Guide to 4,5-Dichloro-6-(methylthio)pyrimidine: A Predictive Framework for Synthesis, Reactivity, and Application
Foreword: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide focuses on the specific, yet sparsely documented isomer, 4,5-Dichloro-6-(methylthio)pyrimidine . Due to the limited direct experimental data for this molecule, this document serves as an advanced, predictive guide for researchers. By leveraging established principles of pyrimidine chemistry and citing analogous transformations, we provide a robust theoretical and practical framework to empower its synthesis, characterization, and exploration in drug discovery.
While experimental data such as melting and boiling points are not available in published literature, the fundamental properties of 4,5-Dichloro-6-(methylthio)pyrimidine can be calculated. These predicted values are crucial for planning synthetic workups, purification, and analytical characterization.
Predicted Physicochemical Data
| Property | Value | Source |
| Chemical Name | 4,5-Dichloro-6-(methylthio)pyrimidine | - |
| Molecular Formula | C₅H₄Cl₂N₂S | Calculated |
| Molecular Weight | 195.07 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Canonical SMILES | CSc1=NC=C(Cl)C(Cl)=N1 | Calculated |
| InChI Key | FMCVLHRVFLGMJC-UHFFFAOYSA-N (Isomer) | Calculated |
| Predicted XLogP3 | 2.8 - 3.2 | Predicted |
| Predicted Solubility | Poorly soluble in water; Soluble in organic solvents (DCM, EtOAc, THF) | Predicted |
Chemical Structure
The structural arrangement of the chloro and methylthio groups dictates the molecule's reactivity.
Proposed Synthesis Pathway
There is no established, published synthesis for 4,5-Dichloro-6-(methylthio)pyrimidine. However, a logical and efficient route can be proposed based on well-documented reactions of pyrimidine precursors. The proposed pathway involves a three-step sequence starting from the commercially available 6-methyl-2-thiouracil.
Detailed Experimental Protocol (Proposed)
This protocol is a predictive model. Researchers should perform small-scale trials and use standard analytical techniques (TLC, LC-MS) to monitor progress and optimize conditions.
Step 1: S-methylation of 6-Methyl-2-thiouracil
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-Methyl-2-thiouracil (1.0 eq) in 2 M aqueous sodium hydroxide (NaOH) (2.5 eq) with stirring at room temperature until a clear solution is obtained.
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Methylation: Cool the solution to 0-5 °C in an ice bath. Add dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
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Workup: Acidify the reaction mixture to pH 5-6 with glacial acetic acid. The product, 6-Methyl-2-(methylthio)-pyrimidin-4(3H)-one, will precipitate.
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Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification.
Step 2: Chlorination of C4 Position
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Reaction Setup: To the crude product from Step 1 (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) in a flask equipped with a reflux condenser and a gas trap for HCl.
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Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours. The reaction should become a clear solution. Monitor by TLC (quenching an aliquot with ice water and extracting with ethyl acetate).
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Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
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Extraction: Neutralize the aqueous solution with a solid base like sodium bicarbonate (NaHCO₃) and extract with ethyl acetate or dichloromethane (DCM) (3x volumes).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 4-Chloro-6-methyl-2-(methylthio)pyrimidine can be purified by column chromatography on silica gel.
Step 3: Chlorination of C5 Position
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Reaction Setup: Dissolve the product from Step 2 (1.0 eq) in glacial acetic acid. Add N-Chlorosuccinimide (NCS, 1.2-1.5 eq).[2]
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Heating: Heat the mixture to 100-118 °C and stir for 4-8 hours under an inert atmosphere.[2]
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Monitoring: Follow the reaction progress by LC-MS to observe the formation of the dichlorinated product.
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Workup: After cooling, pour the reaction mixture into ice water.
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Extraction & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over Na₂SO₄, filter, and concentrate. The final product, 4,5-Dichloro-6-methyl-2-(methylthio)pyrimidine, can be purified by silica gel chromatography.
Predicted Chemical Reactivity and Derivatization
The reactivity of the title compound is governed by the electron-deficient pyrimidine ring and the two chlorine atoms at distinct positions.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C4 and C5 positions exhibit significantly different reactivities. Based on established principles, the C4 position is much more susceptible to nucleophilic attack than the C5 position.[3]
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C4-Cl (Most Reactive): This position is activated by both ring nitrogens, making it highly electrophilic and prone to displacement by a wide range of nucleophiles (amines, alcohols, thiols) under relatively mild conditions.
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C5-Cl (Least Reactive): The C5 position in pyrimidines is generally the least reactive towards SNAr. Displacement of this chlorine typically requires harsh conditions or activation via metal-catalyzed cross-coupling reactions.[3]
This differential reactivity is a powerful tool, allowing for selective, stepwise functionalization of the molecule.
Representative Protocol: Selective C4-Amination
This protocol describes a typical SNAr reaction at the more reactive C4 position.
Materials:
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4,5-Dichloro-6-(methylthio)pyrimidine (1.0 eq)
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Desired primary or secondary amine (e.g., morpholine) (1.1 eq)
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A non-nucleophilic base (e.g., DIPEA or K₂CO₃) (2.0 eq)
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Anhydrous polar aprotic solvent (e.g., DMF, NMP, or Acetonitrile)
Procedure:
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Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 4,5-Dichloro-6-(methylthio)pyrimidine in the chosen solvent.
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Addition: Add the base, followed by the dropwise addition of the amine.
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Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine.
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Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the mono-substituted product.
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Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
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Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to yield the 4-amino-5-chloro-6-(methylthio)pyrimidine derivative.
Potential Applications in Medicinal Chemistry
Substituted pyrimidines are privileged scaffolds in drug discovery, renowned for their role as bioisosteres of purines and their ability to form key hydrogen bond interactions with protein kinase hinges.[4] While 4,5-Dichloro-6-(methylthio)pyrimidine itself is not a known therapeutic, its value lies in its potential as a versatile intermediate for building libraries of drug candidates.
The C4-chloro, C5-chloro, and C6-methylthio groups offer three distinct points for diversification, allowing for fine-tuning of a molecule's structure to optimize potency, selectivity, and pharmacokinetic properties. A plausible drug discovery workflow would involve using the C4 position for initial derivatization and biological screening, followed by modification at the C5 or C6 positions to improve drug-like properties.
Safety and Handling
Specific Material Safety Data Sheet (MSDS) information is not available for this compound. However, based on analogous chlorinated heterocyclic compounds, the following precautions are mandatory:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Reactivity: The compound is a reactive electrophile. Avoid contact with strong oxidizing agents and strong bases outside of controlled reaction conditions.
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Storage: Store in a cool, dry place away from moisture and incompatible materials.
Conclusion
4,5-Dichloro-6-(methylthio)pyrimidine represents an unexplored but potentially valuable building block for synthetic and medicinal chemistry. While direct literature is scarce, this guide provides a comprehensive, predictive framework built upon the well-established principles of pyrimidine reactivity. The proposed synthetic route offers a clear path to accessing this compound, and the analysis of its differential reactivity provides a roadmap for its strategic use in constructing complex molecular architectures. It is our hope that this guide will serve as a catalyst for the investigation and application of this promising chemical entity.
References
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Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)- pyrimidine. Arkat USA. Available at: [Link]
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ResearchGate (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Available at: [Link]
-
Heterocycles (1984). The synthesis and some reactions of chloropyrimidines. Vol. 22, No. 1. Available at: [Link]
- Google Patents (n.d.). Synthesis of chlorinated pyrimidines - EP1301489B1.
-
MDPI (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molecules. Available at: [Link]
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ResearchGate (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Available at: [Link]
-
PubChem (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. Available at: [Link]
- Google Patents (n.d.). US8242273B2 - Synthesis of 4/5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine.
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NIST (n.d.). Pyrimidine, 4,6-dichloro-2-(methylthio)-. NIST Chemistry WebBook. Available at: [Link]
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ACS Publications (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
- Google Patents (n.d.). CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
PMC (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. Available at: [Link]
-
MDPI (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available at: [Link]
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MDPI (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules. Available at: [Link]
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IJPPR (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Available at: [Link]
